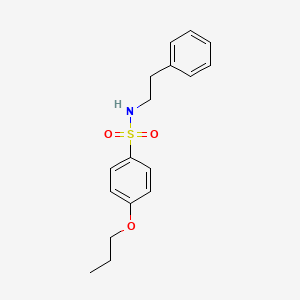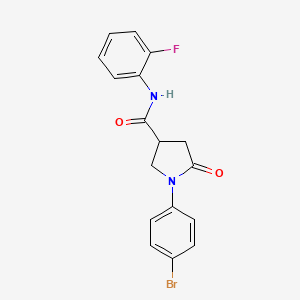
N-(2-phenylethyl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-4-propoxybenzenesulfonamide, also known as PEPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-4-propoxybenzenesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Mecanismo De Acción
N-(2-phenylethyl)-4-propoxybenzenesulfonamide's mechanism of action involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibitory effects on carbonic anhydrase and certain receptors, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to modulate the expression of certain genes involved in the immune response, suggesting that it may have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-phenylethyl)-4-propoxybenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. Additionally, this compound's mechanism of action is well-understood, making it a useful tool for studying the role of carbonic anhydrase and other enzymes and receptors in the body. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-phenylethyl)-4-propoxybenzenesulfonamide. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the compound's potential as an immunomodulatory agent for the treatment of autoimmune diseases. Finally, further research is needed to explore the potential of this compound as a cancer therapeutic, including studies on its efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N-(2-phenylethyl)-4-propoxybenzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide to form 4-hydroxybenzenesulfonamide. This intermediate is then reacted with 4-propoxybenzoyl chloride to form 4-propoxybenzenesulfonamide. Finally, the addition of 2-phenylethylamine to the reaction mixture results in the formation of this compound.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-2-14-21-16-8-10-17(11-9-16)22(19,20)18-13-12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQBTYHWORMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)
![7-chloro-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4963547.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)

![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4963614.png)
![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4963620.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)